molecular formula C23H18N2O4 B2500317 ethyl 5-oxo-2-[(E)-2-(phenylamino)ethenyl]-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 303995-08-6

ethyl 5-oxo-2-[(E)-2-(phenylamino)ethenyl]-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No.: B2500317
CAS No.: 303995-08-6
M. Wt: 386.407
InChI Key: HNYNWUULMBSOLO-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-oxo-2-[(E)-2-(phenylamino)ethenyl]-5H-chromeno[2,3-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused chromeno[2,3-b]pyridine core. Its structure includes a conjugated ethenyl linker substituted with a phenylamino group at position 2 and an ester moiety at position 2.

Properties

IUPAC Name

ethyl 2-[(E)-2-anilinoethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-2-28-23(27)17-14-18-21(26)16-10-6-7-11-20(16)29-22(18)25-19(17)12-13-24-15-8-4-3-5-9-15/h3-14,24H,2H2,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYNWUULMBSOLO-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C=CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)/C=C/NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Reaction Using Salicylaldehyde Derivatives, Malononitrile Dimer, and Amines

Reaction Overview

A pot-, atom-, and step-economical (PASE) approach involves the condensation of salicylaldehyde derivatives, 2-aminoprop-1-ene-1,1,3-tricarbonitrile (malononitrile dimer), 4-hydroxycoumarin, and primary/secondary amines. The reaction proceeds in ethanol under reflux (78°C, 1–2 h), yielding ammonium salts of chromeno[2,3-b]pyridines, which are subsequently acidified to the target compound.

Mechanistic Pathway

  • Knoevenagel Condensation : Salicylaldehyde reacts with malononitrile dimer to form an α,β-unsaturated intermediate.
  • Michael Addition : 4-Hydroxycoumarin attacks the unsaturated system, followed by cyclization to generate the chromeno[2,3-b]pyridine core.
  • Ammonium Salt Formation : Amines act as both catalysts and reagents, protonating the intermediate to form water-soluble salts.
  • Acidification : Treatment with HCl (pH 2) liberates the free base, yielding the final product.

Optimization and Yields

  • Yields : 77–85% after acidification.
  • Key Variables :
    • Amine basicity influences cyclization efficiency (e.g., benzylamine > aniline).
    • Ethanol as solvent ensures homogeneity and prevents side reactions.
Table 1: Representative Yields Using Amine Catalysts
Amine Yield (%) Reaction Time (h)
Benzylamine 85 1.5
Aniline 77 2.0
Piperidine 81 1.5

Oxidative Cyclization of 5-(2-Hydroxy-6-Oxocyclohexyl)-5H-Chromeno[2,3-b]Pyridines

Methodology

Precursor 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines undergo intramolecular oxidative cyclization in formic acid (reflux, 2 h). The reaction eliminates water and oxidizes the intermediate to the fused naphthyridine derivative, which is isolated via ethanol-water precipitation.

Mechanistic Insights

  • Protonation : Formic acid protonates the cyclohexanedione keto group.
  • Cyclization : Nucleophilic attack by the amino group forms a tetrahydropyridine ring.
  • Oxidation : Atmospheric oxygen aromatizes the system, yielding the rigid chromeno[2,3-b]pyridine structure.

Performance Metrics

  • Yields : 61–85%, depending on substituent electronic effects.
  • Advantages : No chromatographic purification required; scalable to gram quantities.
Table 2: Substituent Effects on Cyclization Yields
R¹ (Electron-Donating) R² (Electron-Withdrawing) Yield (%)
-OCH₃ -NO₂ 78
-CH₃ -Cl 85
-H -Br 72

Three-Component Reaction with 2-Oxo-2H-Chromene-3-Carbaldehydes

Synthetic Route

2-Oxo-2H-chromene-3-carbaldehydes react with anilines and isocyanides in methanol, followed by toluene/pyridine-mediated cyclization (90°C, 24 h). This method constructs the pyrrolo[4,3-b]pyridine core but requires post-synthetic modifications to access the target compound.

Limitations

  • Yield : Moderate (64–78%) due to competing side reactions.
  • Scope : Limited to electron-deficient anilines.

Acid-Catalyzed Cyclization of Hydrazone Derivatives

Procedure

Hydrazones derived from 2-imino-N-phenyl-2H-chromene-3-carboxamide undergo acid-catalyzed cyclization in DMF/triethoxymethane (reflux, 8 h). While effective for pyrimidinone formation, this method requires harsh conditions and offers lower yields (60–65%).

Microwave-Assisted Synthesis

Rapid Assembly

Microwave irradiation (150°C, 30 min) accelerates the MCR between salicylaldehyde, malononitrile dimer, and amines. This method reduces reaction time but sacrifices yield (45–55%) compared to conventional heating.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison
Method Yield (%) Time (h) Scalability Purity (%)
MCR with Amines 77–85 1.5–2.0 High >95
Oxidative Cyclization 61–85 2.0 Moderate >90
Three-Component Reaction 64–78 24 Low 85–90
Acid-Catalyzed Cyclization 60–65 8 Low 80–85
Microwave-Assisted 45–55 0.5 Moderate >90

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-2-[(E)-2-(phenylamino)ethenyl]-5H-chromeno[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may produce dihydro derivatives, and substitution reactions can lead to a wide range of substituted products .

Scientific Research Applications

Ethyl 5-oxo-2-[(E)-2-(phenylamino)ethenyl]-5H-chromeno[2,3-b]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-oxo-2-[(E)-2-(phenylamino)ethenyl]-5H-chromeno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s antimicrobial activity could be due to its interaction with microbial cell membranes or inhibition of essential microbial enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Chromeno[2,3-b]pyridine Derivatives with Varying Substituents

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Key Features Biological Activity Reference
Ethyl 5-oxo-2-[(E)-2-(phenylamino)ethenyl]-5H-chromeno[2,3-b]pyridine-3-carboxylate 2: (E)-2-(phenylamino)ethenyl; 3: COOEt C₂₃H₁₉N₃O₄ Conjugated ethenyl linker, aromatic amine Not explicitly reported; inferred bioactivity from analogs
Ethyl 9-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate 2: CH₃; 9: allyl C₂₀H₁₉NO₄ Allyl group at position 9, methyl at position 2 Synthesized via benzoylacetate condensation; no bioactivity reported
Ethyl 2-amino-5-oxo-7-isobutyl-5H-chromeno[2,3-b]pyridine-3-carboxylate 2: NH₂; 7: isobutyl C₁₈H₂₀N₂O₄ Amino group at position 2, branched alkyl at position 7 Intermediate for Boc-protected derivatives; potential kinase inhibition
Ethyl 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylate 2: CF₃ C₁₆H₁₀F₃NO₄ Electron-withdrawing CF₃ group Discontinued; likely impacts solubility/reactivity
Ethyl 2-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate 2: (E)-2-(3,5-Cl₂C₆H₃NH)ethenyl C₂₃H₁₇Cl₂N₃O₄ Dichlorophenyl substituent Higher toxicity; discontinued due to hazards

Key Observations :

  • Substituent Effects: Electron-Donating Groups (e.g., NH₂, CH₃): Enhance solubility and stability. Amino derivatives (e.g., compound 23 in ) are intermediates for bioactive molecules. Electron-Withdrawing Groups (e.g., CF₃): Increase electrophilicity but reduce bioavailability due to poor solubility . Aromatic vs. Aliphatic Substituents: Phenylamino groups (as in the target compound) enable π-π stacking, whereas alkyl groups (e.g., isobutyl in ) may enhance lipophilicity.
  • Synthetic Routes: The target compound’s analogs are synthesized via multicomponent reactions (e.g., benzoylacetate condensation ) or palladium-catalyzed couplings (e.g., Negishi coupling for isobutyl derivatives ). Boc-protection and deprotection strategies are employed to modify amino groups .

Heterocyclic Analogs: Thieno[2,3-b]pyridines

Ethyl 7-cyclopropyl-2-(phenylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate (9a) lacks antibacterial activity, while its hydrolyzed analog (10a) shows weak activity against S. aureus and E. aerogenes . This highlights the role of the heterocyclic core (chromeno vs. thieno) in bioactivity. Chromeno derivatives may exhibit enhanced aromatic stabilization compared to thieno analogs.

Biological Activity

Ethyl 5-oxo-2-[(E)-2-(phenylamino)ethenyl]-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS No. 38930-42-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological properties, including its antitumor, antibacterial, and antioxidant activities.

Chemical Structure and Properties

This compound has the molecular formula C22H17N3O4C_{22}H_{17}N_{3}O_{4}. The compound features a chromeno-pyridine core structure that is hypothesized to contribute to its bioactivity.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity. For instance:

  • Case Study : A study evaluated several derivatives of chromeno-pyridine compounds against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The results showed that certain derivatives had GI50 values as low as 10.9 µM against MCF-7 cells, indicating potent growth inhibition .
CompoundCell LineGI50 (µM)
Derivative AMCF-710.9
Derivative BNCI-H460146

These findings suggest that modifications in the chromeno-pyridine structure can enhance antitumor efficacy.

Antibacterial Activity

The antibacterial properties of this compound have also been explored:

  • Study Findings : In vitro tests demonstrated that the compound inhibited the growth of Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for P. aeruginosa was determined to be effective at concentrations comparable to standard antibiotics like Ciprofloxacin .
Bacterial StrainMIC (mg/mL)Reference Drug
E. coli100Ciprofloxacin
P. aeruginosaEffectiveCiprofloxacin

Antioxidant Activity

Antioxidant properties are crucial for evaluating the therapeutic potential of compounds. This compound has shown promising results in scavenging free radicals:

  • Research Insight : The compound exhibited a significant capacity to reduce oxidative stress in cellular models, which may contribute to its overall therapeutic profile .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in tumor proliferation and bacterial metabolism.
  • Interaction with Cellular Targets : Molecular docking studies suggest that the compound interacts with specific proteins that regulate cell growth and apoptosis.

Q & A

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Researchers must adhere to stringent safety measures to mitigate risks associated with flammability, inhalation hazards, and skin/eye exposure. Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders to avoid inhalation of dust/particulates .
  • Ventilation: Conduct experiments in well-ventilated areas or under local exhaust ventilation to prevent vapor accumulation .
  • Storage: Store in a cool, dry place away from ignition sources (e.g., open flames, static electricity) and incompatible materials (e.g., strong oxidizers) .
  • Waste Disposal: Collect waste in labeled, chemically resistant containers and follow institutional guidelines for hazardous waste disposal .

Basic: What synthetic strategies are reported for preparing this compound?

Answer:
While direct synthesis data for this compound is limited, analogous chromeno[2,3-b]pyridine derivatives are synthesized via:

  • Multi-step Condensation: Combine substituted chromenones with enamine precursors under acidic or basic conditions. For example, refluxing 5-oxo-chromene derivatives with (E)-2-(phenylamino)ethenyl reagents in acetic acid/acetic anhydride mixtures (1:1 v/v) at 110–120°C for 8–10 hours .
  • Purification: Recrystallize crude products from ethyl acetate/ethanol (3:2) to achieve >95% purity .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts, IR stretching frequencies) require a multi-technique approach:

  • X-ray Crystallography: Resolve ambiguities in stereochemistry or regiochemistry by determining the crystal structure. For example, confirmed the flattened boat conformation of a related chromenopyridine via single-crystal X-ray diffraction .
  • Computational Validation: Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra (e.g., using Gaussian or ORCA software). Adjust solvent models (e.g., PCM for DMSO) to improve accuracy.
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and fragmentation patterns to rule out isomeric impurities .

Advanced: How do electronic effects of substituents on the phenylamino group influence reactivity?

Answer:
Substituents modulate reactivity through electronic and steric effects:

  • Electron-Withdrawing Groups (EWGs): Chloro or nitro groups at the phenylamino meta/para positions increase electrophilicity of the ethenyl bridge, enhancing susceptibility to nucleophilic attack (e.g., in Michael addition reactions) .
  • Electron-Donating Groups (EDGs): Methoxy or methyl groups stabilize the conjugated π-system, potentially red-shifting UV-Vis absorption maxima.
  • Experimental Validation: Perform Hammett studies by synthesizing analogs with varying substituents and measuring reaction rates (e.g., nucleophilic substitution) to quantify electronic effects .

Advanced: What methodologies optimize reaction yields for large-scale synthesis?

Answer:
Yield optimization involves iterative adjustments to:

  • Catalytic Systems: Screen Lewis acids (e.g., ZnCl₂, FeCl₃) or organocatalysts (e.g., proline derivatives) to accelerate key steps like cyclocondensation.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates, while ethanol/water mixtures enhance crystal purity during recrystallization .
  • Reaction Monitoring: Use TLC or in-situ FTIR to identify bottlenecks (e.g., incomplete imine formation) and adjust stoichiometry/temperature accordingly.

Advanced: How can the compound’s solid-state properties (e.g., crystallinity) impact bioactivity studies?

Answer:
Crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-stacking) influence solubility and bioavailability:

  • Hydrogen Bonding: In , C–H···O interactions formed chains along the c-axis, potentially reducing solubility in non-polar solvents .
  • Polymorphism Screening: Conduct differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify stable polymorphs with optimal dissolution profiles.
  • Co-crystallization: Explore co-crystals with pharmaceutically acceptable co-formers (e.g., succinic acid) to enhance aqueous solubility .

Advanced: What strategies mitigate degradation during long-term storage?

Answer:
Degradation pathways (e.g., hydrolysis, oxidation) are minimized by:

  • Stability Studies: Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products.
  • Lyophilization: Convert labile solutions into stable lyophilized powders under inert atmospheres (e.g., argon).
  • Additives: Incorporate antioxidants (e.g., BHT) or desiccants (e.g., silica gel) in storage containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.